molecular formula C14H17NO B12519102 5-Methoxy-2-(pent-4-EN-1-YL)-1H-indole CAS No. 683800-27-3

5-Methoxy-2-(pent-4-EN-1-YL)-1H-indole

Cat. No.: B12519102
CAS No.: 683800-27-3
M. Wt: 215.29 g/mol
InChI Key: QXCXGGFMPIFYCE-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pent-4-EN-1-YL)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a methoxy group at the 5-position and a pent-4-en-1-yl group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pent-4-EN-1-YL)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core.

    Functionalization: The methoxy group is introduced at the 5-position using a suitable methoxylation reagent.

    Alkylation: The pent-4-en-1-yl group is introduced at the 2-position through an alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pent-4-EN-1-YL)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and pent-4-en-1-yl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

5-Methoxy-2-(pent-4-EN-1-YL)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pent-4-EN-1-YL)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-(pent-4-EN-1-YL)-1H-indole: Unique due to its specific substitution pattern.

    5-Methoxy-2-(but-3-EN-1-YL)-1H-indole: Similar structure but with a different alkyl chain length.

    5-Methoxy-2-(hex-5-EN-1-YL)-1H-indole: Another similar compound with a longer alkyl chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

683800-27-3

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5-methoxy-2-pent-4-enyl-1H-indole

InChI

InChI=1S/C14H17NO/c1-3-4-5-6-12-9-11-10-13(16-2)7-8-14(11)15-12/h3,7-10,15H,1,4-6H2,2H3

InChI Key

QXCXGGFMPIFYCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CCCC=C

Origin of Product

United States

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